molecular formula C11H19N5O7 B14249007 Glycyl-L-serylglycylglycylglycine CAS No. 251343-65-4

Glycyl-L-serylglycylglycylglycine

Cat. No.: B14249007
CAS No.: 251343-65-4
M. Wt: 333.30 g/mol
InChI Key: DXJWOQRBGSWVSN-LURJTMIESA-N
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Description

Glycyl-L-serylglycylglycylglycine (hypothetical structure: Gly-Ser-Gly-Gly-Gly) is a synthetic pentapeptide comprising glycine and serine residues. Glycine, the simplest amino acid, confers conformational flexibility, while serine introduces a hydroxyl group (-OH) that enhances hydrophilicity and hydrogen-bonding capacity. Such peptides are often studied for their biochemical properties, including solubility, stability, and interactions with biological systems .

Properties

CAS No.

251343-65-4

Molecular Formula

C11H19N5O7

Molecular Weight

333.30 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C11H19N5O7/c12-1-7(18)16-6(5-17)11(23)15-3-9(20)13-2-8(19)14-4-10(21)22/h6,17H,1-5,12H2,(H,13,20)(H,14,19)(H,15,23)(H,16,18)(H,21,22)/t6-/m0/s1

InChI Key

DXJWOQRBGSWVSN-LURJTMIESA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-serylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using water or enzymes.

    Oxidation: Oxidizing agents can modify the amino acid side chains, particularly serine.

    Reduction: Reducing agents can reverse oxidation effects or modify disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Modified amino acids with altered side chains.

    Reduction: Restored or modified peptide bonds.

Scientific Research Applications

Glycyl-L-serylglycylglycylglycine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme substrates.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the production of peptide-based materials and as a stabilizer in formulations.

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Glycyl-L-serylglycylglycylglycine and related peptides, based on evidence from diverse sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors XLogP3 Key Features Applications/Notes References
This compound (hypothetical) C₁₄H₂₄N₆O₈* ~404.3 ~6 ~10 ~-4.5† Contains serine (-OH) and flexible glycine backbone Research in peptide stability, drug delivery systems N/A
Glycylglycine (Gly-Gly) C₄H₈N₂O₃ 132.12 3 4 -2.9 Simplest dipeptide; no side chains Buffers (pH 8.0–8.5), biopharmaceutical production
Valylglycylglycine (Val-Gly-Gly) C₉H₁₇N₃O₅ 247.2 Not reported Not reported ~-1.5‡ Valine adds hydrophobic side chain (isopropyl group) Potential membrane permeability studies
L-Serine, glycyl-L-serylglycyl (Gly-Ser-Gly) C₁₀H₁₈N₄O₇ 306.27 Not reported Not reported ~-3.0‡ Two serine residues increase hydrophilicity Structural studies, enzyme substrates
Hexaglycine (Gly₆) C₁₂H₂₀N₆O₇ 360.3 5 10 ~-6.0‡ Extended glycine chain; high solubility Model for polypeptide behavior, crystallography
Glycylglycyl-L-histidine (Gly-Gly-His) C₁₀H₁₅N₅O₄ 269.26 Not reported Not reported ~-2.0‡ Histidine enables metal coordination (e.g., Zn²⁺, Cu²⁺) Metal chelation, diagnostic assays

*Hypothetical formula for Gly-Ser-Gly-Gly-Gly: 5 amino acids – 4 water molecules. †Estimated based on glycine (XLogP3 = -3.1) and serine (XLogP3 = -3.8). ‡Calculated using ChemDraw or inferred from similar structures.

Structural and Functional Insights

Hydrophobicity and Solubility: Glycylglycine (Gly-Gly) exhibits low hydrophobicity (XLogP3 = -2.9) due to its polar backbone, making it ideal for aqueous buffers . this compound, with a serine residue, is expected to have higher solubility than all-glycine peptides (e.g., Gly₆) due to the -OH group’s polarity .

Hydrogen-Bonding Capacity: Gly-Gly has 3 hydrogen bond donors and 4 acceptors, enabling interactions with proteins or nucleic acids .

Biological Relevance :

  • His-containing peptides (e.g., Gly-Gly-His) are critical in metalloproteinase studies due to metal-ion coordination .
  • Proline-containing peptides (e.g., Gly-Gly-Pro-Gly, CAS 53932-51-7) exhibit rigid backbones, influencing conformational stability in structural biology .

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